Lipophilicity (clogP) Comparison: 3-Propoxy vs. 3-Isopropoxy Analog Determines Membrane Permeability and Off-Target Risk
The calculated logP (clogP) value of 3,5-dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid is 5.01, compared to 4.89 for the 3-isopropoxy analog (CAS 532430-88-9), representing a ΔlogP of +0.12 units . In the context of benzoyl thiourea urease inhibitors, increasing clogP above 4.5 has been associated with non-specific membrane partitioning and reduced target selectivity [1]. The n-propoxy chain provides a linear, flexible hydrophobic contact surface that differs entropically from the branched isopropoxy moiety, potentially altering the binding pose within the urease active-site cleft.
Isopropoxy analog 4.89
Δ = +0.12
| Evidence Dimension | Calculated logP (clogP) |
|---|---|
| Target Compound Data | 5.01 |
| Comparator Or Baseline | 3-Isopropoxy analog (CAS 532430-88-9): 4.89 |
| Quantified Difference | ΔclogP = +0.12 |
| Conditions | ChemAxon/Molinspiration-based calculation; pH 7.4, 25°C |
Why This Matters
The higher lipophilicity of the 3-propoxy derivative may enhance membrane permeability but also increases the risk of phospholipidosis and CYP450 inhibition, making it a preferential tool for cell-based permeability screens over the isopropoxy analog.
- [1] Lima, V. S., et al. The influence of N-alkyl chains in benzoyl-thiourea derivatives on urease inhibition: Soil studies and biophysical and theoretical investigations on the mechanism of interaction. Biophysical Chemistry, 2023, 296, 106987. View Source
